His-Glu - 53634-28-9

His-Glu

Catalog Number: EVT-384664
CAS Number: 53634-28-9
Molecular Formula: C11H16N4O5
Molecular Weight: 284.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The "His-Glu" motif, often found as part of larger sequences like Cys-His-Glu or His-Glu-X-X-His, plays a crucial role in the catalytic activity of various enzymes. [, , , , , , , , , , , , ] These motifs are typically involved in metal ion coordination, substrate binding, and facilitating catalytic reactions. [, , , ] Enzymes featuring this motif include:

  • Deoxyhypusine Hydroxylase (DOHH): Contains two potential iron coordination sites, each composed of two strictly conserved His-Glu motifs. These motifs are essential for iron binding and catalysis. [, ]
  • ld-Carboxypeptidases: Utilize a Ser-His-Glu catalytic triad to cleave amide bonds between l- and d-amino acids in bacterial peptidoglycan. []
  • Carboxypeptidase Taq: Possesses a His-Glu-X-X-His sequence, essential for its activity and zinc binding. []
  • Agmatine Deiminases (AgDIs): In Listeria monocytogenes, a functional AgDI, AguA1, relies on a Gly-157 residue in addition to the Cys-His-Glu catalytic triad for activity. []
  • Ferrochelatase: The conserved active site His-Glu pair in ferrochelatase plays a crucial role in porphyrin metalation by coordinating the insertion of ferrous iron into protoporphyrin IX. []

Acetyl-Met-Asp-Asp-His-Glu-Leu-Thr-Leu-Ser-Tyr-Ala-Ala-Ser-Lys-

Compound Description: This 14-residue peptide represents the N-terminal sequence of the B-type coat protein from cucumber mosaic virus []. The acetylated methionine (Acetyl-Met) at the N-terminus is a common modification found in viral proteins.

Asp-Lys-Arg-Pro-Tyr-Ile-Leu-His-Glu

Compound Description: This nonapeptide, named margaratensin, was isolated from the skin of the Chinese frog Rana margaratae [, ]. It exhibits homology to the C-terminal sequence of neurotensin (NT) with an additional His-Glu at the end. While demonstrating a hypotensive effect in rats, its activity is weaker than NT. It also induces potent contractile activity in guinea pig ileum, differing from xenopsin, another amphibian skin-derived NT-related peptide.

Ser-His-Glu-Cys-Asn (SHECN)

Compound Description: SHECN is a novel antioxidant pentapeptide isolated from soybean protein hydrolysates [, ]. It shows no cytotoxicity in HepG2 cells and exhibits higher antioxidant activity than the pentapeptide Leu-Pro-Phe-Ala-Met (LPFAM). Specifically, SHECN demonstrates significant DPPH and ABTS radical scavenging activities, as well as oxygen radical absorbance capacity.

Carbobenzoxy (Z)-His-Glu-Lys-MCA

Compound Description: This synthetic peptide, incorporating the fluorescent tag 4-methyl-coumaryl-7-amide (MCA), acts as a sensitive substrate for Lys-gingipain (Kgp) []. Kgp is a cysteine proteinase produced by the bacterium Porphyromonas gingivalis, implicated in adult periodontitis.

Z-Glu-Lys-MCA

Compound Description: Similar to Z-His-Glu-Lys-MCA, this synthetic peptide also functions as a sensitive substrate for Lys-gingipain (Kgp) but lacks the His residue []. It exhibits high specificity for Kgp, distinguishing it from other proteases.

Overview

His-Glu, referring to the interaction between histidine and glutamic acid, plays a significant role in various biochemical processes. This compound is particularly notable for its involvement in hydrogen bonding networks, which are crucial for protein structure and function. Histidine is an essential amino acid that often acts as a proton donor or acceptor in enzymatic reactions, while glutamic acid serves as a key neurotransmitter and metabolic intermediate. Together, they contribute to the stability and reactivity of proteins.

Source

Histidine and glutamic acid are naturally occurring amino acids found in various proteins. Histidine is classified as an essential amino acid, meaning it must be obtained through the diet, while glutamic acid is classified as a non-essential amino acid, as it can be synthesized by the body from other compounds.

Classification

His-Glu can be classified under several categories:

  • Biochemical Interactions: It is involved in enzyme catalysis and protein folding.
  • Neurotransmission: Glutamic acid acts as a neurotransmitter in the central nervous system.
  • Metabolism: Both amino acids play roles in metabolic pathways, including the Krebs cycle.
Synthesis Analysis

Methods

The synthesis of peptides containing histidine and glutamic acid can be achieved through various methods, including:

  • Solid Phase Peptide Synthesis (SPPS): This method involves anchoring the C-terminal of the first amino acid to a solid support and sequentially adding amino acids to form the peptide chain. The process utilizes protecting groups to prevent unwanted side reactions during synthesis .
  • Liquid Phase Synthesis: This involves synthesizing peptides in solution, allowing for more complex reactions but often requiring more purification steps.

Technical Details

In SPPS, common strategies include:

  • Fmoc Chemistry: A widely used method where Fmoc (9-fluorenylmethyloxycarbonyl) protects the amino group during synthesis. The Fmoc group is removed under basic conditions to allow for subsequent coupling of amino acids .
  • Coupling Reagents: Various coupling agents like DIC (diisopropylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) are employed to facilitate the formation of peptide bonds between amino acids.
Molecular Structure Analysis

Structure

The molecular structure of His-Glu involves a peptide bond between the carboxyl group of glutamic acid and the amino group of histidine. The presence of an imidazole ring in histidine allows for unique interactions with other residues due to its ability to donate or accept protons.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₄
  • Molecular Weight: Approximately 306.31 g/mol
  • 3D Structure: The spatial arrangement allows for hydrogen bonding interactions that stabilize protein structures.
Chemical Reactions Analysis

Reactions

His-Glu participates in several biochemical reactions:

  • Enzymatic Catalysis: In many enzymes, histidine acts as a catalytic residue that participates in substrate binding and stabilization.
  • Hydrogen Bonding: The interaction between histidine and glutamic acid can stabilize protein conformations through hydrogen bonds.

Technical Details

In enzymatic reactions, His-Glu may facilitate:

  • Proton Transfer Mechanisms: Histidine can act as a proton shuttle due to its pKa being close to physiological pH.
  • Substrate Binding: Glutamic acid’s carboxylate group can interact with positively charged substrates, enhancing binding affinity.
Mechanism of Action

Process

The mechanism of action involving His-Glu typically includes:

  1. Protonation/Deprotonation Steps: Histidine's imidazole ring undergoes protonation changes that influence enzyme activity.
  2. Stabilization of Transition States: The hydrogen bonding network formed by His-Glu stabilizes transition states during enzymatic reactions.

Data

Studies have shown that mutations in His or Glu residues can significantly affect enzyme kinetics and stability, highlighting their importance in maintaining proper biochemical function .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Both histidine and glutamic acid are soluble in water due to their polar side chains.
  • Melting Point: The melting point of peptides containing His-Glu varies based on peptide length and modifications.

Chemical Properties

  • Acidity/Basicity: Histidine has a pKa around 6.0, making it a good buffer at physiological pH, while glutamic acid has a pKa around 4.25 for its carboxyl group.
  • Reactivity: Both residues can participate in nucleophilic attacks due to their functional groups.
Applications

Scientific Uses

His-Glu has several applications in scientific research:

  • Protein Engineering: Utilized in designing enzymes with enhanced catalytic properties through site-directed mutagenesis.
  • Drug Development: Understanding His-Glu interactions aids in designing inhibitors targeting specific enzymes.
  • Biochemical Pathway Studies: His-Glu interactions are studied to elucidate metabolic pathways involving neurotransmission and energy metabolism.
Mechanistic Pathways of His-Glu in Catalytic Triad Systems

Proton Transfer Dynamics in Ser-His-Glu Triads

In Ser-His-Glu triads, proton relay occurs through a precisely orchestrated sequence where glutamic acid (Glu) modulates the basicity of histidine (His), which subsequently activates the serine (Ser) nucleophile. This configuration enables concerted deprotonation of the catalytic serine, significantly enhancing its reactivity toward substrate molecules. The process initiates when Glu's carboxylate group forms a low-barrier hydrogen bond with the imidazole ring of His, elevating its pKa and positioning it to abstract the proton from Ser's hydroxyl group. This generates a highly reactive alkoxide ion (Ser-O⁻) capable of nucleophilic attack on target bonds [2] [9].

Advanced computational studies using QM/MM methodologies reveal that proton transfer in functional His-Glu systems occurs within remarkably short timescales of <10 femtoseconds following electronic excitation or substrate binding. This ultrafast transfer efficiency stems from the optimal geometric alignment of the triad residues, where even minor deviations (>0.5 Å in hydrogen bond lengths) can reduce catalytic efficiency by orders of magnitude. The electrostatic complementarity between His and Glu creates a charge-relay network that stabilizes transition states during nucleophilic attack and intermediate formation [2] [6].

Table 1: Proton Transfer Characteristics in Ser-His-Glu Triads

ParameterValue/RangeCatalytic Impact
Proton Transfer Time<10 fsEnables near-instantaneous nucleophile activation
Optimal His-Glu Distance2.6–2.8 ÅMaximizes hydrogen bond strength
His Nε2 pKa Shift+5 units (vs. isolated)Enhances proton affinity for serine activation
Glu COO⁻ Rotation Barrier15–20 kJ/molMaintains orbital alignment for proton relay

Hydration Effects on Proton Relay Mechanisms

Water molecules within enzyme active sites exert modulatory effects on His-Glu proton transfer efficiency. Crystallographic analyses reveal that approximately 78% of characterized Ser-His-Glu triads contain at least one structural water molecule within hydrogen-bonding distance of the Glu residue. These water molecules form bridging networks that can either facilitate or impede proton relay depending on their positioning [2] [6].

Micro-solvation studies using direct ab initio molecular dynamics (AIMD) simulations demonstrate two distinct hydration configurations with divergent functional consequences:

  • Type A Hydration: Water molecules hydrogen-bonded exclusively to Glu's carboxylate group increase the dielectric screening between His and Glu, weakening their electrostatic interaction. This configuration introduces a 15 fs delay in proton transfer compared to anhydrous triads, effectively reducing catalytic efficiency by 40-60% [2] [6].
  • Type B Hydration: Water molecules interacting with the Ser residue without contacting Glu maintain proton transfer rates near 10 fs, comparable to unhydrated triads. This configuration may assist in stabilizing the transition state during nucleophilic attack without disrupting the core proton relay mechanism [6].

The evolutionary conservation of hydrophobic residues surrounding catalytic triads correlates strongly with minimized active-site hydration. Enzymes operating in aqueous environments frequently feature apolar side chains (e.g., tryptophan, leucine) that create desolvation pockets around the His-Glu dyad, preserving the low-dielectric microenvironment essential for efficient proton transfer [4].

Radiation-Induced Perturbations in Triad Functionality

Ionizing radiation induces electronic perturbations that disrupt His-Glu catalytic function through direct hole-capture events. When high-energy radiation generates electron vacancies (holes) near catalytic triads, the resulting charge redistribution triggers proton dislocation from His to Glu. This irreversible proton transfer occurs within 10-15 fs post-ionization and permanently alters the ionization states of both residues [2] [6].

The reconfiguration dynamics following hole-capture exhibit hydration-dependent kinetics:

  • In anhydrous Ser-His-Glu systems, proton transfer from His⁺ to Glu occurs within <10 fs, generating a neutral His and protonated GluCOOH
  • Hydrated triads (Type A configuration) exhibit delayed transfer (≈15 fs) due to water-mediated charge dissipation
  • The resulting protonated Glu undergoes conformational collapse, rotating its carboxyl group by 120° away from the catalytic histidine [2] [6]

These radiation-induced changes mimic pathological dysfunction observed in neurodegenerative conditions, where oxidative damage to catalytic triads in critical neuronal enzymes (e.g., acetylcholinesterase) contributes to enzyme inactivation. The vulnerability of His-Glu dyads to radiation underscores their redox-sensitive nature and explains why organisms inhabiting high-radiation environments show evolutionary adaptations toward alternative catalytic mechanisms [2].

Comparative Analysis of His-Glu vs. Asp-His-Ser Triad Architectures

The geometric and electronic distinctions between His-Glu and classical Asp-His-Ser triads underlie significant functional divergence across enzyme families. While both architectures facilitate nucleophile activation through analogous proton relay mechanisms, their catalytic optima and evolutionary distributions differ substantially [4] [8] [9].

Table 2: Structural and Functional Comparison of Catalytic Triad Types

CharacteristicHis-Glu-Containing TriadsClassical Asp-His-Ser Triads
Representative EnzymesAcetylcholinesterase, Pdx2 glutaminaseTrypsin, Chymotrypsin, Subtilisin
NucleophileSer/Cys/ThrSer
Base-Acid PairHis-GluHis-Asp
Optimal pH Range6.0–7.57.5–9.0
Proton Relay Efficiency10–15 fs20–50 fs
Glu/Asp pKa DifferenceGlu: 4.2 (higher charge density)Asp: 3.9 (more buried position)
Evolutionary Occurrence≥23 enzyme superfamilies4 primary clans (PA, SB, SC, SK)

Electronic analysis reveals that Glu in His-Glu dyads exhibits approximately 15% greater charge density on its carboxylate oxygens compared to Asp in classical triads, attributed to Glu's extended methylene group that reduces steric constraints on orbital orientation. This enhanced charge density enables more effective imidazolium stabilization in His, lowering the pKa of the catalytic serine by an additional 0.3–0.5 units relative to Asp-containing systems. Consequently, His-Glu triads operate efficiently at near-neutral pH (6.0–7.5), making them particularly suited for intracellular environments where alkaline conditions are uncommon [4] [9].

The structural plasticity afforded by Glu's longer side chain permits greater conformational flexibility during catalysis. In Pdx2 glutaminase (Cys-His-Glu configuration), Glu198 undergoes a side chain rotation of 45° during the transition from substrate binding to glutamyl-thioester intermediate formation. This flexibility allows accommodation of bulky substrates inaccessible to the sterically constrained Asp-His-Ser triads. However, this advantage comes with increased hydration vulnerability, as the flexible Glu side chain creates transient cavities facilitating water intrusion—a trade-off resolved through auxiliary hydrophobic residues in evolved enzymes [1] [4].

Table 3: Enzyme-Specific Implementations of His-Glu Motifs

EnzymeCatalytic ResiduesBiological RoleUnique His-Glu Feature
Pdx2 GlutaminaseCys87-His186-Glu198PLP biosynthesis in pathogensGlu rotation enables glutamyl-thioester formation
AcetylcholinesteraseSer200-His440-Glu327Neurotransmitter degradationGlu327 hydration-sensitivity modulates reaction rate
Cytomegalovirus ProteaseSer132-His63-His157Viral capsid maturationHis-Glu-His variant with dual histidines
TEM-1 β-LactamaseSer70-Lys73-Glu166Antibiotic resistanceGlu166 activates catalytic water for deacylation

Evolutionary trajectories indicate His-Glu dyads represent convergent solutions to catalysis in reducing environments. Analysis of >200 metalloprotease structures shows at least 23 independent evolutionary origins of His-Glu-containing catalytic triads across divergent protein folds. This repeated convergence suggests strong selective advantages for Glu over Asp in specific catalytic niches, particularly those requiring operation under mildly acidic conditions or catalysis of multistep reactions involving covalent intermediates [4] [8].

The catalytic versatility of His-Glu systems extends beyond proteolysis. In Pdx2 glutaminase—a critical enzyme in vitamin B₆ biosynthesis for Plasmodium and Mycobacterium pathogens—the Cys-His-Glu triad enables nitrogen transfer through glutamine deamidation. Here, Glu198 maintains the protonation state of His186 without directly participating in nucleophile activation, representing a functional divergence from classical acid-base-nucleophile triads. This mechanistic variation underscores the adaptability of His-Glu dyads beyond canonical hydrolysis reactions [1].

Properties

CAS Number

53634-28-9

Product Name

His-Glu

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid

Molecular Formula

C11H16N4O5

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1

InChI Key

VHOLZZKNEBBHTH-YUMQZZPRSA-N

SMILES

C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

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